molecular formula C5H7NO B8047351 5-Hydroxypent-3-enenitrile

5-Hydroxypent-3-enenitrile

Cat. No.: B8047351
M. Wt: 97.12 g/mol
InChI Key: WPVGCOZUWLMELF-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypent-3-enenitrile is an organic compound with the molecular formula C5H7NO. It is a cyanohydrin, characterized by the presence of both a hydroxyl group and a nitrile group attached to a pentene backbone. This compound is optically active and can be produced using specific enzymes such as hydroxynitrile lyase from Manihot esculenta .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxypent-3-enenitrile can be synthesized through the hydrocyanation of unsaturated compounds. One common method involves the addition of hydrogen cyanide to an unsaturated alcohol under the presence of a nickel catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of multi-coordinated phosphite and nickel catalyst complexes. This method ensures high yield and purity of the compound, making it suitable for various applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products Formed:

    Oxidation: Formation of 5-oxopent-3-enenitrile.

    Reduction: Formation of 5-aminopent-3-enenitrile.

    Substitution: Formation of 5-alkoxypent-3-enenitrile or 5-acyloxypent-3-enenitrile.

Scientific Research Applications

5-Hydroxypent-3-enenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxypent-3-enenitrile involves its ability to release hydrogen cyanide (HCN) from cyanogenic glycosides in injured tissues. This release of toxic HCN plays a central role in the defense mechanism of plants . The molecular targets and pathways involved include the decomposition of cyanohydrins into HCN and corresponding aldehydes or ketones.

Comparison with Similar Compounds

Uniqueness: 5-Hydroxypent-3-enenitrile is unique due to its specific positioning of the hydroxyl and nitrile groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-5-hydroxypent-3-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h1,3,7H,2,5H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVGCOZUWLMELF-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxypent-3-enenitrile
Reactant of Route 2
5-Hydroxypent-3-enenitrile
Reactant of Route 3
5-Hydroxypent-3-enenitrile
Reactant of Route 4
5-Hydroxypent-3-enenitrile
Reactant of Route 5
5-Hydroxypent-3-enenitrile
Reactant of Route 6
5-Hydroxypent-3-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.